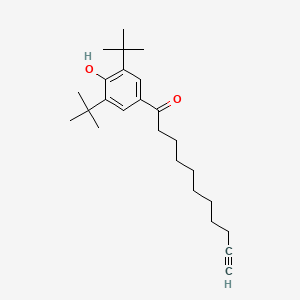
2H-Pyrrole 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyrrole 1-oxide is a heterocyclic organic compound characterized by a five-membered ring containing one nitrogen atom and an oxygen atom attached to the nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrole 1-oxide can be achieved through several methods. One common approach involves the oxidation of pyrrolines or pyrrolidines. Another method includes the dearomatization of 1H-pyrrole. Additionally, ring construction via catalytic cycloaddition and rearrangement of 3H-pyrroles are also employed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using suitable oxidizing agents under controlled conditions. The choice of method depends on the desired yield, purity, and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2H-Pyrrole 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the ring, which provide reactive sites for different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like N-chlorosuccinimide and N-bromosuccinimide are often employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of pyrrole N-oxides, while reduction may yield pyrrolidines.
Aplicaciones Científicas De Investigación
2H-Pyrrole 1-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a therapeutic agent.
Industry: It is utilized in the production of conducting polymers, such as polypyrrole, which have applications in sensors, batteries, and other electronic devices
Mecanismo De Acción
The mechanism of action of 2H-Pyrrole 1-oxide involves its interaction with various molecular targets and pathways. The nitrogen and oxygen atoms in the ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. This compound can also act as a free radical scavenger, which is of particular interest in the study of oxidative stress and related diseases .
Comparación Con Compuestos Similares
2H-Pyrrole 1-oxide can be compared with other similar compounds, such as:
1H-Pyrrole: Unlike this compound, 1H-Pyrrole is aromatic and lacks the oxygen atom attached to the nitrogen.
Pyrrolidine: This compound is a saturated analog of pyrrole and does not contain the double bonds present in this compound.
Propiedades
Número CAS |
672946-23-5 |
|---|---|
Fórmula molecular |
C4H5NO |
Peso molecular |
83.09 g/mol |
Nombre IUPAC |
1-oxido-2H-pyrrol-1-ium |
InChI |
InChI=1S/C4H5NO/c6-5-3-1-2-4-5/h1-3H,4H2 |
Clave InChI |
LSWPIBCHBDMSQH-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC=[N+]1[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



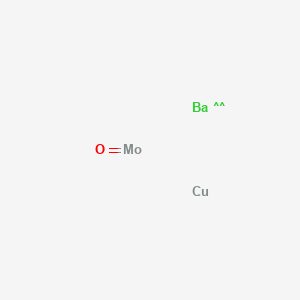

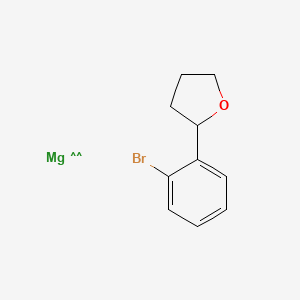

![3-Butyl-4-propyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B12546073.png)
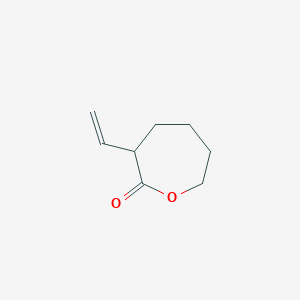
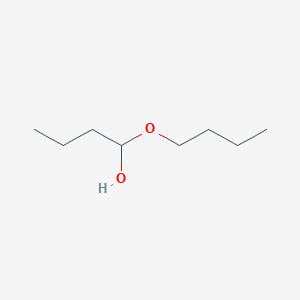
![1-Imino-4-[(2,2,4-trimethylpentan-3-yl)oxy]-1H-isoindol-3-amine](/img/structure/B12546091.png)
